Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 886368-25-8
VCID: VC3266321
InChI: InChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-7-18-12(15-11)10-5-4-9(14)6-8(10)2/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)C
Molecular Formula: C13H12BrNO2S
Molecular Weight: 326.21 g/mol

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate

CAS No.: 886368-25-8

Cat. No.: VC3266321

Molecular Formula: C13H12BrNO2S

Molecular Weight: 326.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate - 886368-25-8

Specification

CAS No. 886368-25-8
Molecular Formula C13H12BrNO2S
Molecular Weight 326.21 g/mol
IUPAC Name ethyl 2-(4-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-7-18-12(15-11)10-5-4-9(14)6-8(10)2/h4-7H,3H2,1-2H3
Standard InChI Key JUFOENVERKCIMY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)C
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)C

Introduction

Chemical Identity and Structure

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate, also known as 2-(4-Bromo-2-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester, is a substituted thiazole compound with significant structural complexity . The molecular structure consists of a central thiazole ring with two key substituents: a 4-bromo-2-methylphenyl group at position 2 and an ethyl carboxylate group at position 4.

The thiazole ring serves as the core scaffold of the molecule, featuring a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The 4-bromo-2-methylphenyl substituent consists of a benzene ring with a bromine atom at the para position (position 4) and a methyl group at the ortho position (position 2). The ethyl carboxylate group (-COOC2H5) attached to position 4 of the thiazole ring provides an ester functionality to the molecule, contributing to its potential reactivity and applications.

Based on the chemical structure, the molecular formula can be determined as C13H12BrNO2S, with an estimated molecular weight of approximately 326.21 g/mol. This combination of functional groups and heterocyclic structure gives the compound unique chemical properties that differentiate it from other members of the thiazole family.

Structural Representation

The compound's architecture features the thiazole ring as the central scaffold, with the 4-bromo-2-methylphenyl group attached at position 2, and the ethyl carboxylate group at position 4. This configuration results in a molecule with multiple functional groups that could potentially participate in various chemical interactions, including hydrogen bonding, π-π stacking, and nucleophilic substitution reactions.

The presence of the bromine atom provides a reactive site for potential cross-coupling reactions, making this compound potentially valuable as a synthetic intermediate. Additionally, the methyl group on the phenyl ring can influence the electronic properties and steric environment of the molecule, potentially affecting its reactivity and biological properties.

Synthesis Approaches

Thiazole rings are commonly synthesized through several established methods, including:

  • Hantzsch thiazole synthesis: Involving the condensation of α-haloketones or α-haloesters with thioamides or thioureas

  • Gabriel synthesis: Reaction of α-aminonitriles with carbon disulfide

  • Cook-Heilbron synthesis: Condensation of α-aminonitriles with esters in the presence of hydrogen sulfide

For compounds similar to Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate, a potential synthetic approach might involve the reaction of an appropriate thioamide derivative of 4-bromo-2-methylbenzaldehyde with ethyl 2-chloroacetoacetate or a similar α-haloacetate, following mechanisms similar to those described for related compounds in the patent literature .

The patent literature describes the synthesis of related thiazole carboxylates through multi-step processes involving initial formation of benzonitrile derivatives, followed by conversion to thiobenzamides and subsequent cyclization with chloroacetoacetic acid ethyl ester . This approach could potentially be adapted for the synthesis of Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate, using 4-bromo-2-methylbenzaldehyde as the starting material.

Related Compounds and Structural Analogs

Several structural analogs of Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate have been documented in the chemical literature, providing context for understanding the broader family of compounds to which it belongs.

Structural Variations

Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate (CAS: 1770718-36-9) represents a close analog where the methyl group at position 2 of the phenyl ring is replaced with a fluorine atom. This compound has a molecular formula of C12H9BrFNO2S and a molecular weight of 330.17 g/mol . The substitution of a methyl group with fluorine would be expected to significantly alter the electronic properties of the molecule, potentially affecting its reactivity and biological activity.

Another related compound is Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylate (CAS: 1206908-16-8), which features a different substitution pattern on the thiazole ring, with the phenyl group at position 4 and the carboxylate group at position 5. This compound has a molecular formula of C13H11Br2NO2S and a molecular weight of 405.1 g/mol . The presence of an additional bromine atom on the thiazole ring would likely impact both the physical properties and the chemical reactivity of this analog.

Ethyl 2-bromothiazole-4-carboxylate (CAS: 100367-77-9) represents a simpler structural relative, lacking the phenyl substituent altogether. This compound has a molecular formula of C6H6BrNO2S and an average mass of 236.083 g/mol . This more basic structure provides a useful reference point for understanding how the addition of the 4-bromo-2-methylphenyl group affects the properties of the target compound.

Comparative Analysis

The following table provides a comparative analysis of Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate and its structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylateC13H12BrNO2S~326.21886368-25-8Reference compound
Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylateC12H9BrFNO2S330.171770718-36-9F instead of CH3 at phenyl position 2
Ethyl 2-bromo-4-(4-bromo-2-methylphenyl)thiazole-5-carboxylateC13H11Br2NO2S405.11206908-16-8Different substitution pattern on thiazole ring
Ethyl 2-bromothiazole-4-carboxylateC6H6BrNO2S236.083100367-77-9No phenyl substituent

This comparative analysis highlights the structural diversity within this chemical family and provides context for understanding how modifications to the basic thiazole scaffold can result in a range of related compounds with potentially different properties and applications. The differences in substitution patterns may lead to variations in solubility, reactivity, and potential biological activities.

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